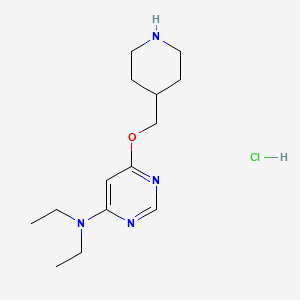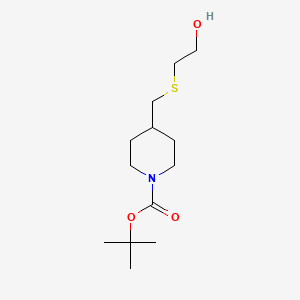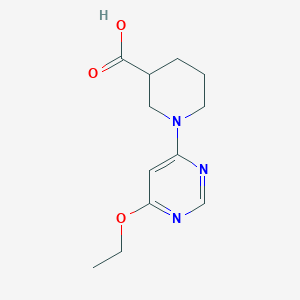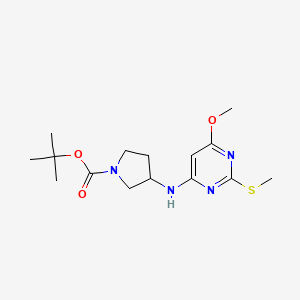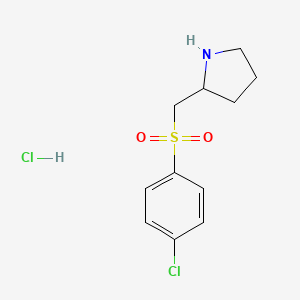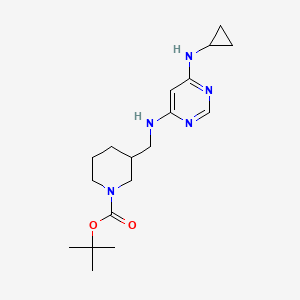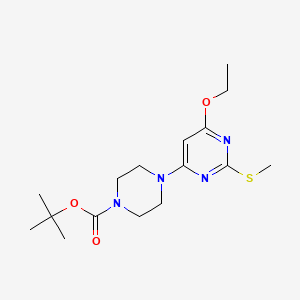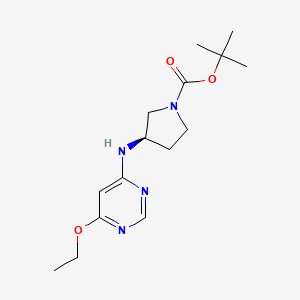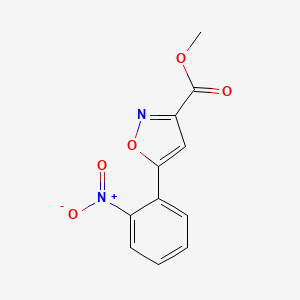
Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
説明
Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is a compound that falls within the class of isoxazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring is a five-membered heterocycle containing oxygen and nitrogen, which can be functionalized to yield a variety of biologically active compounds.
Synthesis Analysis
The synthesis of this compound and related compounds has been explored through various methodologies. One approach involves a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, which could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions . Another method for synthesizing isoxazole derivatives includes the use of vinylogous nitroaldol adducts as synthons, which undergo nitro-nitrite rearrangement under mild conditions . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could be relevant for its preparation.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is typically confirmed using spectroscopic techniques such as FTIR, (1)H NMR, and mass spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular architecture. The presence of substituents on the isoxazole ring, such as a nitro group, can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, depending on the substituents attached to the isoxazole ring. For instance, the presence of a nitro group can lead to rearrangements or participate in nucleophilic substitution reactions . The reactivity of these compounds can be further explored to synthesize a range of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as lipophilicity and solubility, are crucial for their potential as drug candidates. These properties can be predicted using software tools like Molinspiration and MolSoft, as well as ALOGPS 2.1 program . The presence of different substituents, such as nitro or cyano groups, can significantly affect these properties and, therefore, the pharmacokinetic profile of the compounds.
Case Studies
While the provided papers do not mention specific case studies involving this compound, they do provide insights into the biological evaluation of related compounds. For example, certain benzimidazole-5-carboxylic acid derivatives have shown potent anti-leukemic activity, with one compound inducing cell cycle arrest and apoptosis in leukemic cells . Additionally, some 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent xanthine oxidase inhibitors, which could serve as a basis for the design of new non-purine inhibitors . These studies highlight the therapeutic potential of isoxazole derivatives and underscore the importance of further research into their biological activities.
科学的研究の応用
Chemical Reactions and Mechanisms
Reaction Dynamics
Paradkar, Latham, and Krishnaswami (1993) investigated the reaction of β-keto ethyleneacetals with hydroxylamine, producing 5-(2-nitrophenyl)isoxazole as a product. This study contributes to understanding the reaction mechanisms involving isoxazoles (Paradkar, Latham, & Krishnaswami, 1993).
Crystal Structure Analysis
Stöger et al. (2013) synthesized closely related phenylisoxazoles, including variants of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate, and analyzed their crystal structures using X-ray diffraction. This study enhances the understanding of the structural properties of isoxazoles (Stöger et al., 2013).
Synthesis and Derivatives
Isoxazole Derivatives Synthesis
Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives, demonstrating the versatility of isoxazole compounds in chemical synthesis (Dhaduk & Joshi, 2022).
Novel Conversions
Kanō and Yamazaki (1964) explored the conversion of 3-diazoaminoisoxazoles into tetrazoles, expanding the potential applications of isoxazole compounds in synthetic chemistry (Kanō & Yamazaki, 1964).
Biological and Pharmaceutical Applications
Antimicrobial Activity
The study by Dhaduk and Joshi (2022) also highlighted the antimicrobial properties of some isoxazole derivatives, suggesting potential applications in the development of new antibacterial and antifungal agents (Dhaduk & Joshi, 2022).
Anticancer Research
In the field of cancer research, Gowda et al. (2009) synthesized novel benzimidazole derivatives, including a compound structurally similar to this compound, and evaluated their antileukemic properties, indicating potential applications in cancer therapeutics (Gowda et al., 2009).
Safety and Hazards
将来の方向性
The future directions for “Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate” and similar compounds likely involve further exploration of their potential in drug discovery, given the significance of isoxazole derivatives in this field . Additionally, the development of eco-friendly synthetic strategies for these compounds is an area of ongoing research .
特性
IUPAC Name |
methyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)8-6-10(18-12-8)7-4-2-3-5-9(7)13(15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNLFNZDOHJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184793 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375064-51-9 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



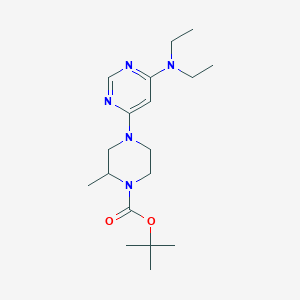
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)
